N-(2,4-dimethylphenyl)pentanamide

Description

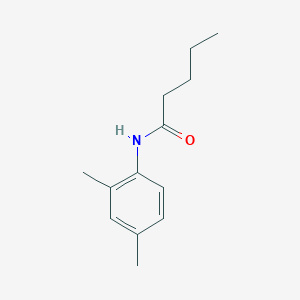

N-(2,4-Dimethylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2,4-dimethylphenyl group at the nitrogen atom. It is synthesized via a copper-catalyzed carbonylative multi-component reaction involving trans-β-methylstyrene and 2,4-dimethylaniline, yielding a white solid with a 44% isolated yield . The compound’s structure includes a γ-boryl moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which may enhance its utility in medicinal chemistry or materials science due to boron’s unique reactivity .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

KMEHPOYCDJJLKD-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a. N-(4-Methoxyphenyl)Pentanamide

- Structure : Substituted with a 4-methoxyphenyl group instead of 2,4-dimethylphenyl.

- Pharmacological Profile : Demonstrates anthelmintic activity as a simplified derivative of albendazole. Exhibits excellent drug-likeness, adhering to pharmaceutical industry filters for oral bioavailability and pharmacokinetics .

b. 5-(4-(2,4-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide

- Structure : Incorporates a thiophene ring and a 1,4-diazepane moiety.

- Activity : Acts as a selective dopamine D3 receptor ligand, with structural complexity enabling receptor subtype specificity .

c. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide

- Structure : Features a piperidine ring and phenethyl substituent.

- Activity : A fentanyl analog with potent opioid receptor agonism, highlighting the role of bulky substituents in analgesic potency .

- Key Difference : The piperidine and phenethyl groups are essential for µ-opioid receptor binding, a pharmacological niche distinct from the target compound’s unexplored biological activities.

Physicochemical and Pharmacokinetic Properties

*Calculated based on structurally related compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.